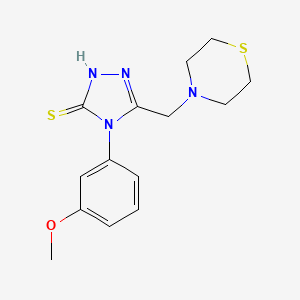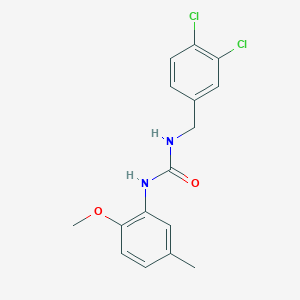
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate, commonly known as MPPP, is a synthetic compound that belongs to the class of cathinones. MPPP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
MPPP acts by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels and a subsequent increase in dopamine receptor activation. This results in a feeling of euphoria and increased motivation. MPPP also acts as a serotonin releaser, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
MPPP has been shown to have a number of biochemical and physiological effects. It increases dopamine and serotonin levels in the brain, which leads to a feeling of euphoria and increased motivation. MPPP also increases heart rate and blood pressure, which can lead to cardiovascular complications. It has been shown to cause neurotoxicity in animal studies, which raises concerns about its potential long-term effects on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPPP has been used in a number of lab experiments due to its ability to act as a dopamine reuptake inhibitor and a serotonin releaser. It has been used to study the effects of dopamine on behavior and to investigate the mechanisms of drug addiction. However, MPPP is a controlled substance and its use in lab experiments is highly regulated. It is also highly toxic and poses a risk to researchers who handle it.
Orientations Futures
There are a number of future directions for research on MPPP. One area of interest is the potential use of MPPP as a treatment for Parkinson's disease and depression. Another area of interest is the development of new drugs that target the dopamine and serotonin systems in the brain. Further research is also needed to investigate the long-term effects of MPPP on the brain and to develop safer alternatives for lab experiments.
Méthodes De Synthèse
The synthesis of MPPP involves the reaction between piperidine and phenylacetone in the presence of acetic anhydride and hydrochloric acid. This reaction produces the intermediate (1-methyl-3-piperidinyl)(phenyl)methanone, which is then reacted with maleic anhydride to form the final product ((1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate)-2-butenedioate.
Applications De Recherche Scientifique
MPPP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor and a serotonin releaser, which makes it a potential candidate for the treatment of Parkinson's disease and depression. MPPP has also been used in studies on drug abuse and addiction.
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;(1-methylpiperidin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C4H4O4/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVNLVPUGTGGF-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-piperidin-3-yl)-phenyl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)



![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)

